[3-(4-Methoxyphenyl)oxetan-3-yl]methanol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “[3-(4-Methoxyphenyl)oxetan-3-yl]methanol” is characterized by an oxetane ring, which is a four-membered cyclic ether. This is attached to a methoxyphenyl group and a methanol group .Physical And Chemical Properties Analysis
“this compound” is a light-yellow oil . It is stored at 0-8°C to maintain its stability .Scientific Research Applications
MPOM has been used in various scientific research applications, such as in the study of biochemical and physiological processes. It has been used to study the effects of drugs on the body, as well as in the study of enzymes and other proteins. It has also been used to study the effects of certain hormones and other compounds on the body. In addition, MPOM has been used to investigate the effects of certain toxins on the body, as well as to study the effects of various drugs on the nervous system.
Mechanism of Action
Target of Action
The primary targets of [3-(4-Methoxyphenyl)oxetan-3-yl]methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that the compound interacts with its targets through its oxetane ring and methoxyphenyl group .
Pharmacokinetics
It is known that the compound has a molecular weight of 19423 g/mol, which may influence its bioavailability .
Advantages and Limitations for Lab Experiments
The use of MPOM in laboratory experiments provides a number of advantages. It is relatively easy to synthesize, and it is relatively stable in the presence of other compounds. In addition, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use. It is not soluble in water, making it difficult to use in experiments involving aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in experiments involving organic solvents.
Future Directions
There are a number of potential future directions for research involving MPOM. One potential direction is to explore its potential as a drug delivery system, as it has been found to bind to certain enzymes and inhibit their activity. Another potential direction is to explore its potential as an inhibitor of certain enzymes involved in drug metabolism, as this could lead to new treatments for drug-resistant diseases. Additionally, further research could be conducted to explore its potential as an inhibitor of certain hormones and other compounds, as this could lead to new treatments for a variety of conditions. Finally, further research could be conducted to explore its potential as a tool for studying the effects of toxins on the body, as this could lead to new treatments for a variety of conditions.
Synthesis Methods
The synthesis of MPOM is achieved by a reaction between 4-methoxyphenol and ethylene glycol in the presence of sulfuric acid. The reaction is carried out at a temperature of 130-140°C for about two hours. The sulfuric acid acts as a catalyst, allowing the reaction to occur at a lower temperature and faster rate than if it were not present. The reaction produces MPOM and water, which is then removed by azeotropic distillation. The yield of the reaction is usually around 80-90%.
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
[3-(4-methoxyphenyl)oxetan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-4-2-9(3-5-10)11(6-12)7-14-8-11/h2-5,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPWPXXZMQFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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